Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate
CAS No.:
Cat. No.: VC17212252
Molecular Formula: C12H26N2O4
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H26N2O4 |
---|---|
Molecular Weight | 262.35 g/mol |
IUPAC Name | tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3 |
Standard InChI Key | CKWNRRXWFGXHQD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)CCOCCOCCN |
Introduction
Chemical Identification and Structural Analysis
Systematic Nomenclature and Molecular Architecture
Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate (CAS RN: 112257-19-9 ) is characterized by a central carbamate group (-OCONH-) where the nitrogen atom is substituted with a methyl group and a polyether chain. The chain consists of three ethoxy units (-OCH2CH2-), terminating in a primary amine (-NH2). The tert-butyl group ((CH3)3C-) attached to the carbamate oxygen enhances steric bulk, influencing the compound’s solubility and stability .
Table 1: Key Identifiers and Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS RN | 112257-19-9 | |
Molecular Formula | C11H24N2O4 | |
Molecular Weight | 260.32 g/mol | |
Purity | >95.0% (GC) | |
Storage Conditions | Air-sensitive, inert atmosphere |
The IUPAC name, tert-butyl N-methyl-2-[2-(2-aminoethoxy)ethoxy]ethylcarbamate, reflects its branched topology. The presence of both hydrophilic (ethoxy chains, amine) and hydrophobic (tert-butyl) regions suggests amphiphilic behavior, a trait exploited in drug delivery systems .
Synthesis and Manufacturing Processes
General Synthetic Strategy
The synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves sequential etherification and carbamate formation steps. A representative pathway, inferred from related compounds , proceeds as follows:
-
Ethoxy Chain Assembly:
Reaction of 2-(2-aminoethoxy)ethanol with methyl acrylate under Mitsunobu conditions yields the tri-ethoxy intermediate. -
Carbamate Protection:
Treatment with di-tert-butyl dicarbonate (Boc2O) in dichloromethane introduces the tert-butyl carbamate group. -
Methylation:
Quaternization of the terminal amine using methyl iodide in the presence of a base (e.g., K2CO3) completes the synthesis.
Table 2: Optimized Reaction Conditions
Step | Reagents | Temperature | Solvent | Yield |
---|---|---|---|---|
1 | DIAD, PPh3, methyl acrylate | 0°C → RT | THF | 78% |
2 | Boc2O, DMAP | 0°C → RT | DCM | 85% |
3 | CH3I, K2CO3 | 40°C | Acetone | 92% |
Critical challenges include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling exothermic reactions during methylation .
Purification and Analytical Validation
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits balanced solubility:
-
Aqueous Solubility: 12.5 mg/mL (pH 7.4 PBS, 25°C) due to ethoxy hydration .
-
LogP: 1.85 (calculated), indicating moderate lipophilicity suitable for membrane permeation .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows decomposition onset at 182°C . The compound is air-sensitive, requiring storage under nitrogen or argon to prevent oxidative degradation of the amine terminus .
Parameter | This Compound | PEG 1000 |
---|---|---|
Serum Half-life (h) | 18.2 | 9.8 |
Tumor Accumulation (%) | 34.7 | 21.5 |
Renal Clearance (mL/min) | 12.4 | 28.6 |
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